Kenposide A

5-LOX inhibition Anti-inflammatory Natural product

Kenposide A is a monoterpene glycoside with confirmed 5-lipoxygenase (5-LOX) inhibitory activity, validated as a principal anti-inflammatory contributor in Rhodiola rosea extracts alongside Rosiridin and Rosavins. Its structural analog Sacranoside A lacks this target engagement, making compound-specific sourcing critical for mechanistic studies. • Confirmed 5-LOX inhibitor in enzyme assays; applicable to leukotriene biosynthesis and inflammation models. • Prenyl motif susceptible to oxidative degradation on silica gel; requires inert atmosphere and reversed-phase chromatography handling. • ≥98% purity (HPLC) with full Certificate of Analysis.

Molecular Formula C21H36O10
Molecular Weight 448.5 g/mol
Cat. No. B14103379
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameKenposide A
Molecular FormulaC21H36O10
Molecular Weight448.5 g/mol
Structural Identifiers
SMILESCC(=CCCC(=CCOC1C(C(C(C(O1)COC2C(C(C(CO2)O)O)O)O)O)O)C)C
InChIInChI=1S/C21H36O10/c1-11(2)5-4-6-12(3)7-8-28-21-19(27)17(25)16(24)14(31-21)10-30-20-18(26)15(23)13(22)9-29-20/h5,7,13-27H,4,6,8-10H2,1-3H3/b12-7+/t13-,14+,15-,16+,17-,18+,19+,20-,21+/m0/s1
InChIKeyIEGFOTASSBZIBZ-WRRPXPPESA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Kenposide A Overview


Kenposide A (CAS: 152520-94-0), also known as Sacranoside B or geranyl 1-O-arabinopyranosyl-1-6-glucopyranoside, is an acyclic monoterpene glycoside classified as a terpene glycoside (C21H36O10, MW 448.5 g/mol) [1]. First isolated from the fresh leaves of Hovenia dulcis var. tomentella, it has subsequently been identified in several Rhodiola species (R. rosea, R. sacra, R. crenulata) [2]. Its core structure consists of a geranyl aglycone linked to a disaccharide moiety (6-O-α-L-arabinopyranosyl-β-D-glucopyranoside), conferring specific physicochemical and chromatographic properties [1].

Monoterpene glycoside isolated from Rhodiola and Hovenia species
5‑lipoxygenase (5‑LOX) pathway inhibition studies
Requires inert‑atmosphere handling due to prenyl‑motif oxidation risk
Spectral identity verification vs isomer Kenposide B

Why Generic Substitutes Fail for Kenposide A


While structurally related monoterpene glycosides (e.g., Sacranoside A, Kenposide B, or Icariside C1) may share the same molecular formula or glycosidic backbone, their biological activity profiles, stability characteristics, and natural abundance differ substantially from Kenposide A [1]. For instance, Kenposide A has been specifically implicated, alongside Rosiridin and Rosavins, as a principal contributor to the 5-lipoxygenase (5-LOX) inhibitory activity of Rhodiola rosea extracts, whereas close structural analogs such as Sacranoside A lack this defined target engagement [1]. Furthermore, Kenposide A exhibits unique susceptibility to oxidative degradation on silica gel due to its unsaturated prenyl motif—a chemical instability that necessitates specific handling and procurement protocols, unlike more stable glycosides [2]. These factors preclude simple interchangeability and underscore the need for compound-specific evidence in scientific selection.

Kenposide A
Structural analog (e.g. Sacranoside A, rosavins)
5‑LOX target engagement reported
Sacranoside A lacks 5‑LOX inhibition; target profile may differ
Prenyl‑motif oxidative degradation on silica gel
More stable glycosides may not replicate handling constraints
Low natural abundance (~0.0028% in R. crenulata)
Rosavins ~12× more abundant; cost and supply may not transfer

Kenposide A Comparative Evidence


5-LOX Inhibition Profile

Kenposide A is a major contributor to the 5-LOX inhibitory activity of Rhodiola rosea extract, alongside Rosiridin and Rosavins. This specific activity is not observed for its structural analog, Sacranoside A, which does not exhibit the same inhibitory profile. In a 2023 study, Kenposide A demonstrated significant 5-LOX inhibition, whereas Sacranoside A showed no measurable activity at comparable concentrations. [1]

5‑LOX Inhibition
Cross‑study comparable
Kenposide A active; Sacranoside A inactive
Supports leukotriene pathway research
Exact IC₅₀ not reported; human recombinant enzyme assay
5-LOX inhibition Anti-inflammatory Natural product

Silica Gel Instability

Kenposide A undergoes rapid oxidative degradation on silica gel when exposed to air, leading to the formation of a new aldehyde degradation product (9) and other artifacts. This instability is specifically attributed to its unsaturated prenyl motif, a feature not universally present in all monoterpene glycosides. In contrast, many structurally related glycosides (e.g., Sacranoside A or Kenposide B) may exhibit greater stability under identical conditions due to differences in their aglycone or glycosidic linkages. [1]

Silica Gel Stability
Head‑to‑head
Rapid oxidative degradation; aldehyde artifact (9) formed
Handling protocol differs from stable analogs
Avoid silica gel chromatography; use inert atmosphere
Oxidative degradation Chromatography Stability

Natural Abundance Profile

In a 2023 phytochemical analysis of a commercial Rhodiola rosea root extract (Rhodiola 5%), Kenposide A was identified as one of 18 secondary metabolites. While its relative abundance was lower than that of the major phenylpropanoid rosavins (e.g., rosavin at 0.034%), Kenposide A was still a quantifiable and bioactive constituent. In a related study of R. crenulata, Kenposide A was found at a level of 0.0028% [1]. In contrast, rosavins are typically present at concentrations an order of magnitude higher [2].

Natural Abundance
Cross‑study comparable
Kenposide A 0.0028% in R. crenulata
Procurement cost and availability context
Rosavin ~12× more abundant (0.034%); HPLC quantification
Phytochemistry Rhodiola rosea Natural abundance

Spectral Identity Verification

Kenposide A and Kenposide B are isomers with the same molecular formula (C21H36O10) and molecular weight (448.5 g/mol) but distinct chromatographic and spectral properties. Kenposide A's identity is definitively established by its specific ¹H and ¹³C NMR spectra, available in reference databases such as SpectraBase. These spectra differentiate it from Kenposide B and other isomers, providing a reliable fingerprint for quality control and compound verification. [1]

Spectral Identity
Source review
Specific ¹H/¹³C NMR spectra (SpectraBase ID: Ah7Z67tSH2q)
Identity verification vs isomer Kenposide B
Distinct chromatographic retention; NMR fingerprint available
Spectral database NMR Structural confirmation

Kenposide A Application Scenarios


5-LOX-Mediated Inflammation Research

Kenposide A is ideally suited for research focused on the 5-lipoxygenase (5-LOX) pathway, a key mediator in leukotriene biosynthesis and inflammatory diseases. Its specific 5-LOX inhibitory activity, as demonstrated in enzyme assays, makes it a valuable tool for dissecting this pathway. Unlike its analog Sacranoside A, which lacks this activity [1], Kenposide A offers a targeted molecular probe for studies of asthma, arthritis, and other inflammation-related conditions.

Rhodiola rosea Extract Standardization

Due to its presence in multiple Rhodiola species and its quantifiable levels, Kenposide A serves as a marker compound for the authentication and standardization of Rhodiola rosea dietary supplements and herbal preparations. Its identification and quantification via HPLC or LC-MS, as established in the literature [1], are essential for ensuring batch-to-batch consistency and compliance with pharmacopeial standards.

Oxidation-Prone Natural Product Handling

Given its documented susceptibility to oxidative degradation on silica gel [1], Kenposide A is an excellent model compound for investigating the chemical instability of prenylated natural products. Research involving its isolation, purification, or long-term storage must incorporate specific precautions (e.g., use of reversed-phase chromatography, inert atmosphere). This makes it a compelling case study for training in advanced natural product handling techniques.

Phytochemical and Biosynthetic Comparison

Kenposide A, as a distinct monoterpene glycoside with a well-defined structure and occurrence in specific plant species (Rhodiola spp., Hovenia dulcis) [1], is valuable for comparative phytochemical investigations. Its presence or absence, along with that of related compounds like Sacranoside A or Kenposide B, can provide insights into the biosynthetic pathways and chemotaxonomic relationships among these medicinal plants.

Application
Selection Property
Validation Focus
Leukotriene pathway studies
5‑LOX target engagement context
Enzyme inhibition assay review
Rhodiola extract authentication
Marker compound suitability
HPLC/LC‑MS quantification
Prenylated natural product stability research
Oxidative degradation profile
Silica gel‑free handling review
Chemotaxonomic profiling
Structural identity vs isomers
NMR spectral matching

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
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